2-methyl-N-prop-1-enylpropan-2-amine
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Overview
Description
2-methyl-N-prop-1-enylpropan-2-amine is an organic compound with a unique structure that includes both amine and alkene functional groups
Preparation Methods
The synthesis of 2-methyl-N-prop-1-enylpropan-2-amine can be achieved through several routes. One common method involves the reaction of isobutene with chlorine and methyl cyanide, followed by hydrolysis to obtain the desired amine . This process is advantageous due to its simplicity, cost-effectiveness, and high product purity, making it suitable for industrial production.
Chemical Reactions Analysis
2-methyl-N-prop-1-enylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-prop-1-enylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-methyl-N-prop-1-enylpropan-2-amine involves its interaction with molecular targets through its amine and alkene groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-methyl-N-prop-1-enylpropan-2-amine can be compared with similar compounds such as:
2-methyl-1-propanamine: This compound lacks the alkene group, making it less reactive in certain types of chemical reactions.
1-Propanamine, 2-methyl-N-(2-methylpropyl): This compound has a different substitution pattern, leading to different chemical and biological properties. The presence of both amine and alkene groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-methyl-N-prop-1-enylpropan-2-amine |
InChI |
InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3 |
InChI Key |
DWNKWLDUVCHXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC(C)(C)C |
Origin of Product |
United States |
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